molecular formula C7H14ClNO3S B13638072 4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane

4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane

Cat. No.: B13638072
M. Wt: 227.71 g/mol
InChI Key: CECPRPNDTBSBNQ-UHFFFAOYSA-N
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Description

4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It features a seven-membered ring containing both oxygen and nitrogen atoms, with a chloromethylsulfonyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,4-oxazepane with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Sulfides are formed as the primary products.

Scientific Research Applications

4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane involves its interaction with specific molecular targets. The chloromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4-((Chloromethyl)sulfonyl)-2-methyl-1,4-thiazepane: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    4-((Chloromethyl)sulfonyl)-2-methyl-1,4-diazepane: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.

Uniqueness

4-((Chloromethyl)sulfonyl)-2-methyl-1,4-oxazepane is unique due to the presence of both oxygen and nitrogen in its ring structure, which can influence its reactivity and interaction with biological targets. The chloromethylsulfonyl group also provides a versatile site for further chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-(chloromethylsulfonyl)-2-methyl-1,4-oxazepane

InChI

InChI=1S/C7H14ClNO3S/c1-7-5-9(3-2-4-12-7)13(10,11)6-8/h7H,2-6H2,1H3

InChI Key

CECPRPNDTBSBNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCO1)S(=O)(=O)CCl

Origin of Product

United States

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